1-(Pyrrolidin-1-ylmethyl)imidazo[1,5-a]pyridine-3-carboxylic acid
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Overview
Description
1-(Pyrrolidin-1-ylmethyl)imidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a unique structural framework. This compound is part of the imidazo[1,5-a]pyridine family, which is known for its significant role in various pharmaceutical and agrochemical applications . The presence of the pyrrolidine ring attached to the imidazo[1,5-a]pyridine core enhances its chemical versatility and biological activity.
Preparation Methods
The synthesis of 1-(Pyrrolidin-1-ylmethyl)imidazo[1,5-a]pyridine-3-carboxylic acid can be achieved through several synthetic routes. Another approach includes the oxidative cyclization of N-alkylated 2-aminopyridines with aldehydes or ketones . Industrial production methods often utilize metal-free conditions and environmentally friendly reagents to ensure high yields and purity .
Chemical Reactions Analysis
1-(Pyrrolidin-1-ylmethyl)imidazo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
1-(Pyrrolidin-1-ylmethyl)imidazo[1,5-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-1-ylmethyl)imidazo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
1-(Pyrrolidin-1-ylmethyl)imidazo[1,5-a]pyridine-3-carboxylic acid can be compared with other imidazo[1,5-a]pyridine derivatives, such as:
Imidazo[1,5-a]pyridine-3-carboxamide: This compound has similar structural features but differs in its functional groups, leading to distinct biological activities.
Imidazo[1,5-a]pyridine-3-carboxylate: The ester derivative exhibits different chemical reactivity and pharmacokinetic properties compared to the carboxylic acid.
Imidazo[1,5-a]pyridine-3-thiol:
Properties
Molecular Formula |
C13H15N3O2 |
---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
1-(pyrrolidin-1-ylmethyl)imidazo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H15N3O2/c17-13(18)12-14-10(9-15-6-3-4-7-15)11-5-1-2-8-16(11)12/h1-2,5,8H,3-4,6-7,9H2,(H,17,18) |
InChI Key |
FVFQHMQLJWJPDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=C3C=CC=CN3C(=N2)C(=O)O |
Origin of Product |
United States |
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